![molecular formula C11H14N4 B7542279 N1-(phthalazin-1-yl)propane-1,3-diamine](/img/structure/B7542279.png)
N1-(phthalazin-1-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(phthalazin-1-yl)propane-1,3-diamine, commonly known as PPD, is a chemical compound that has a wide range of applications in scientific research. PPD is a diamine derivative of phthalazine, a heterocyclic compound that contains two nitrogen atoms in its ring structure. PPD is a white or off-white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of PPD is based on its ability to chelate metal ions and form stable complexes. PPD contains two amino groups that can coordinate with metal ions, leading to the formation of a complex that has unique optical and electronic properties. The fluorescence of PPD is quenched in the presence of metal ions, making it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Biochemical and Physiological Effects:
PPD has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the use of PPD in biological systems requires careful consideration of its potential interactions with other molecules and its ability to interfere with cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using PPD in lab experiments include its high sensitivity and selectivity for metal ions, its ability to form stable complexes, and its ease of use in a variety of experimental systems. However, the limitations of using PPD include its potential toxicity to cells and its potential interactions with other molecules in biological systems.
Future Directions
There are several future directions for the use of PPD in scientific research. One potential area of research is the development of new metal complexes that have unique optical and electronic properties for use in catalysis and materials science. Another area of research is the use of PPD as a fluorescent probe for the detection of metal ions in environmental samples such as water and soil. Finally, the use of PPD as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents is an area of research that has significant potential for future applications.
Synthesis Methods
PPD can be synthesized by reacting phthalic anhydride with hydrazine hydrate to form phthalazine, which is then reacted with 1,3-diaminopropane to form PPD. The synthesis of PPD is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a pure product.
Scientific Research Applications
PPD has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. PPD can also be used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science. In addition, PPD has been used as a building block for the synthesis of biologically active compounds such as antitumor agents and antibacterial agents.
properties
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYUWXNEQOXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(phthalazin-1-yl)propane-1,3-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.